molecular formula C23H30N2O3S B4568534 2,4,6-trimethyl-N-(4-methylbenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

2,4,6-trimethyl-N-(4-methylbenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

Cat. No.: B4568534
M. Wt: 414.6 g/mol
InChI Key: IPBNOCGUEUNQCU-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(4-methylbenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O3S and its molecular weight is 414.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.19771400 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Development and HIV-1 Infection Prevention

Research on methylbenzenesulfonamide derivatives has highlighted their potential in drug development, particularly as small molecular antagonists targeting HIV-1 infection prevention. The structural characterization of these compounds, through techniques such as NMR, MS, and IR, indicates their suitability as candidate compounds for further drug development endeavors (Cheng De-ju, 2015).

Anti-tumor Activity

A series of benzenesulfonamides, synthesized from substituted benzaldehydes and hydrazinobenzenesulfonamide, demonstrated interesting cytotoxic activities, which are crucial for anti-tumor activity studies. These compounds inhibited human cytosolic isoforms of carbonic anhydrase (CA), indicating their potential in tumor-specificity treatments (H. Gul et al., 2016).

Chemical Nucleases

Compounds derived from 2-picolylamine, upon reaction with Cu(II) salts, form coordination compounds that act as chemical nucleases. These complexes have shown potential in generating reactive oxygen species, such as hydroxyl and singlet oxygen-like species, highlighting their application in molecular biology (B. Macías et al., 2006).

Antibacterial Agents

Newly synthesized N-alkyl/aralkyl-N-(3,4- ethylenedioxybenzyl)-4-substituted benzenesulfonamides have shown promising results as antibacterial agents, with moderate inhibitory effects against Gram-bacterial strains as evidenced by their low MIC values (A. Rehman et al., 2016).

Oxidation Mechanisms

Studies on the oxidation of hydrocarbons by aqueous platinum salts have provided insights into selective oxidation mechanisms. For instance, p-Toluenesulfonic acid undergoes stepwise hydroxylation to alcohol and aldehyde without further oxidation to the carboxylic acid. This research contributes to the understanding of chemical reaction mechanisms and selectivity (J. Labinger et al., 1993).

Properties

IUPAC Name

2,4,6-trimethyl-N-[(4-methylphenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S/c1-17-7-9-21(10-8-17)15-25(16-22(26)24-11-5-6-12-24)29(27,28)23-19(3)13-18(2)14-20(23)4/h7-10,13-14H,5-6,11-12,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBNOCGUEUNQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)N2CCCC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4,6-trimethyl-N-(4-methylbenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
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2,4,6-trimethyl-N-(4-methylbenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.